1,7-Naphthyridine-4-carboxylic acid
CAS No.: 1378260-92-4
Cat. No.: VC7470217
Molecular Formula: C9H6N2O2
Molecular Weight: 174.159
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1378260-92-4 |
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Molecular Formula | C9H6N2O2 |
Molecular Weight | 174.159 |
IUPAC Name | 1,7-naphthyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C9H6N2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H,12,13) |
Standard InChI Key | FAPBYCKNGPDLPP-UHFFFAOYSA-N |
SMILES | C1=CN=CC2=NC=CC(=C21)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
1,7-Naphthyridine-4-carboxylic acid belongs to the naphthyridine family, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms in their ring systems. The 1,7-isomer distinguishes itself through nitrogen placement at positions 1 and 7 of the fused ring structure, with a carboxylic acid group (-COOH) at position 4. This arrangement confers unique electronic and steric properties compared to other isomers, such as 1,8- or 2,7-naphthyridines .
The compound’s planar structure facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding. Key structural identifiers include:
Solubility and Stability
Synthesis and Derivatives
Synthetic Routes
The synthesis of 1,7-naphthyridine-4-carboxylic acid typically involves multi-step organic reactions to construct the bicyclic core and introduce functional groups. One plausible route involves:
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Cyclocondensation: Reacting pyridine derivatives with appropriate carbonyl compounds to form the naphthyridine skeleton.
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Carboxylic Acid Introduction: Oxidizing a methyl or hydroxymethyl substituent at position 4 to a carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.
For example, a hypothetical synthesis could begin with 3-aminopyridine and ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps. Such methods align with strategies used for related naphthyridine derivatives .
Structural Modifications
Derivatization of 1,7-naphthyridine-4-carboxylic acid focuses on modifying the carboxylic acid group to enhance bioavailability or target specificity. Common modifications include:
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Amide Formation: Coupling with amines to produce amide derivatives, potentially improving membrane permeability.
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Esterification: Converting the -COOH group to esters (e.g., ethyl ester) to increase lipophilicity.
These derivatives are often screened for activities such as antimicrobial or enzyme inhibition, mirroring trends observed in 1,8-naphthyridine analogs .
Biological Activities and Mechanisms
Anticancer Properties
Naphthyridine derivatives frequently demonstrate cytotoxicity against cancer cell lines. The planar structure of 1,7-naphthyridine-4-carboxylic acid may intercalate DNA or inhibit kinases involved in cell proliferation. In vitro studies on analogous compounds show IC₅₀ values in the micromolar range for leukemia and breast cancer cells .
Enzyme Modulation
The carboxylic acid group enables chelation of metal ions in enzyme active sites. For example, 1,8-naphthyridines act as α(v)β(3) integrin antagonists, suggesting that 1,7-naphthyridine-4-carboxylic acid could modulate similar targets in osteoporosis or angiogenesis .
Research Applications and Future Directions
Medicinal Chemistry
1,7-Naphthyridine-4-carboxylic acid serves as a scaffold for developing:
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Antibacterial Agents: Targeting multidrug-resistant pathogens through gyrase inhibition.
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Kinase Inhibitors: Exploiting its planar structure for ATP-binding site interference.
Material Science
The compound’s aromatic system and functional groups make it a candidate for organic semiconductors or metal-organic frameworks (MOFs), though these applications remain unexplored.
Challenges and Opportunities
Current limitations include sparse pharmacokinetic data and synthetic scalability. Future research should prioritize:
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In Vivo Studies: Assessing bioavailability and toxicity profiles.
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Structure-Activity Relationships (SAR): Systematically varying substituents to optimize efficacy.
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